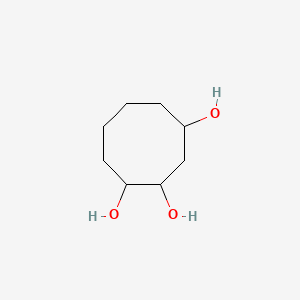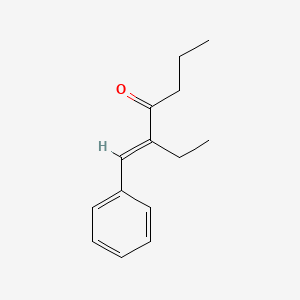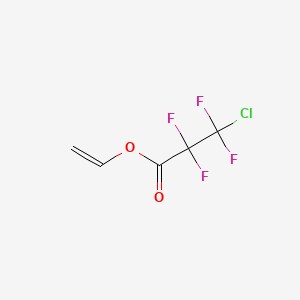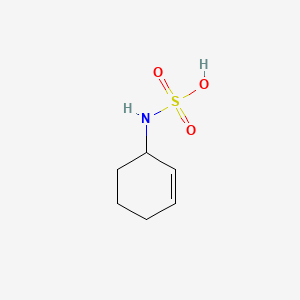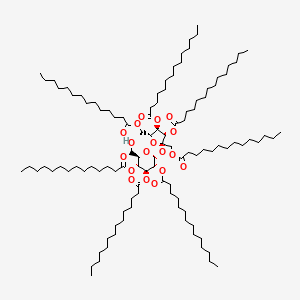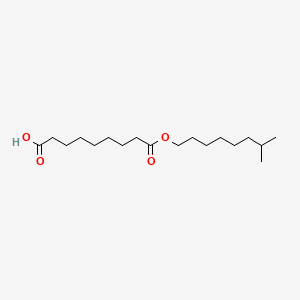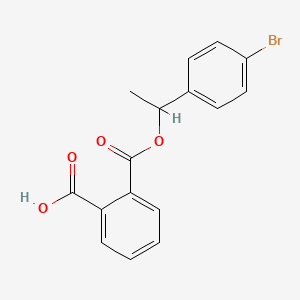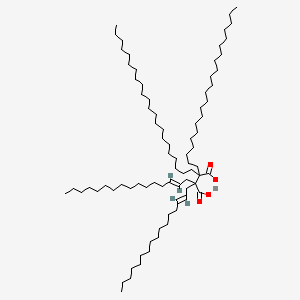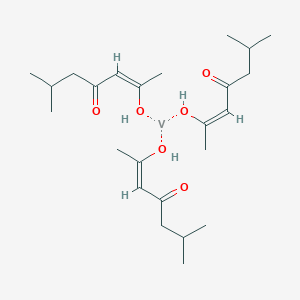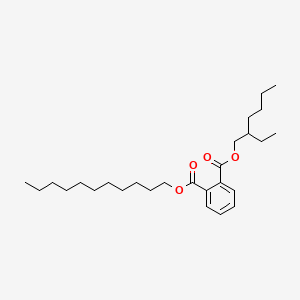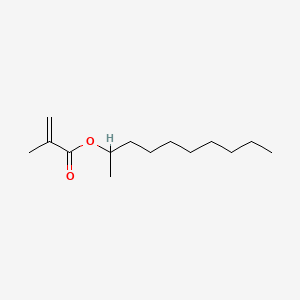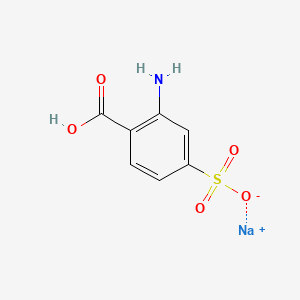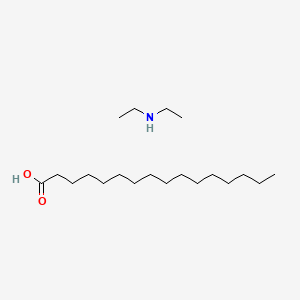
Diethylammonium palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylammonium palmitate is a chemical compound with the molecular formula C20H43NO2. It is a salt formed by the reaction of diethylamine and palmitic acid. This compound is widely used in various fields, including food, cosmetics, medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylammonium palmitate can be synthesized by reacting diethylamine with palmitic acid. The reaction typically involves heating the mixture to facilitate the formation of the salt. The process can be summarized as follows:
Reactants: Diethylamine and palmitic acid.
Reaction: The reactants are mixed and heated to a specific temperature to form this compound.
Conditions: The reaction is usually carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethylammonium palmitate undergoes various chemical reactions, including:
Acid-Base Reactions: As an amine salt, it can react with acids to form the corresponding ammonium salt and free palmitic acid.
Substitution Reactions: It can participate in substitution reactions where the diethylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Organic solvents like ethanol, methanol.
Major Products Formed
The major products formed from these reactions include ammonium salts, free palmitic acid, and substituted derivatives of this compound .
Scientific Research Applications
Diethylammonium palmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Industry: Utilized in the production of cosmetics, food additives, and industrial lubricants.
Mechanism of Action
The mechanism of action of diethylammonium palmitate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins through hydrophobic and electrostatic interactions, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Diethylammonium stearate: Similar in structure but with a longer fatty acid chain.
Diethylammonium oleate: Contains an unsaturated fatty acid chain.
Diethylammonium laurate: Has a shorter fatty acid chain compared to diethylammonium palmitate
Uniqueness
This compound is unique due to its specific fatty acid chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications requiring amphiphilic properties, such as in surfactants and emulsifiers .
Properties
CAS No. |
94405-94-4 |
|---|---|
Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
N-ethylethanamine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h2-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3 |
InChI Key |
VSZRCQZFSMQWCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



